3-Hydroxy-2,4-dimethylpent-4-enoic acid

Catalog No.
S13776367
CAS No.
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2,4-dimethylpent-4-enoic acid

Product Name

3-Hydroxy-2,4-dimethylpent-4-enoic acid

IUPAC Name

3-hydroxy-2,4-dimethylpent-4-enoic acid

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-4(2)6(8)5(3)7(9)10/h5-6,8H,1H2,2-3H3,(H,9,10)

InChI Key

UPOGRPPNKCXUTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=C)C)O)C(=O)O

3-Hydroxy-2,4-dimethylpent-4-enoic acid is an organic compound characterized by its unique structure, featuring a hydroxyl group and a double bond in its carbon chain. Its chemical formula is C7H12O3C_7H_{12}O_3, and it has a molecular weight of approximately 144.17 g/mol. The compound contains a branched structure with two methyl groups at the second and fourth carbon positions, contributing to its distinctive properties. This compound is part of the class of fatty acids and is recognized for its potential applications in various fields, including pharmaceuticals and materials science.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The double bond may be reduced to form a saturated alcohol.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield smaller carboxylic acids.

These reactions enable the compound's use as a versatile building block in organic synthesis.

Several methods have been developed for the synthesis of 3-hydroxy-2,4-dimethylpent-4-enoic acid:

  • Knoevenagel Condensation: This method involves the reaction of 2,4-dimethylpentanal with malonic acid in the presence of a base to yield the desired compound.
  • Hydrolysis of Esters: Starting from esters like ethyl 3-hydroxy-2,4-dimethylpent-4-enoate, hydrolysis can yield the corresponding acid.
  • Multi-step Synthesis: Some synthetic routes involve multiple steps including oxidation and reduction processes to achieve the final product.

These methods highlight the compound's versatility in synthetic organic chemistry.

3-Hydroxy-2,4-dimethylpent-4-enoic acid has potential applications in various domains:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds or drugs.
  • Materials Science: The compound could be utilized as a precursor for polymers or other materials with specific properties.
  • Flavoring Agents: Due to its unique odor profile, it may find use in food flavoring or fragrance formulations.

Several compounds share structural similarities with 3-hydroxy-2,4-dimethylpent-4-enoic acid:

Compound NameChemical FormulaKey Characteristics
2-Hydroxy-3-methylbutanoic acidC5H10O3C_5H_{10}O_3Contains a hydroxyl group; relevant in metabolic pathways.
2,4-Dimethylpentanoic acidC7H14O2C_7H_{14}O_2Methyl-branched fatty acid; used as an intermediate in pharmaceuticals.
3-Hydroxybutanoic acidC4H8O3C_4H_8O_3A simpler structure; involved in various biochemical pathways.

Uniqueness

What distinguishes 3-hydroxy-2,4-dimethylpent-4-enoic acid from these similar compounds is its specific location of the double bond and branched structure. This positioning affects its reactivity and interaction profiles compared to more linear or differently substituted fatty acids. Additionally, its unique odor sets it apart as a valuable flavoring agent.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

144.078644241 g/mol

Monoisotopic Mass

144.078644241 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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